ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as its potential as a reactant in the synthesis of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other compounds.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds using ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate as a starting material or intermediate. These synthetic pathways often involve cyclization reactions, regioselective attacks, and condensation reactions to produce compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Such derivatives exhibit a wide range of biological activities, including antitumor properties, highlighting their potential in drug discovery and development (Shams et al., 2010).
Biological Activities
The synthesized heterocyclic derivatives have been assessed for various biological activities, such as insecticidal and antitumor effects. For instance, compounds incorporating a thiadiazole moiety have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's utility in developing new agrochemicals (Fadda et al., 2017). Furthermore, derivatives have been evaluated for their antitumor activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing significant inhibitory effects which indicate their potential as anticancer agents (Shams et al., 2010).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further reactions it could be involved in, or other compounds it could be used to synthesize.
properties
IUPAC Name |
ethyl 2-[2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-13(22)6-9-7-26-16(17-9)19-12(21)8-25-14-10-4-3-5-11(10)18-15(23)20-14/h7H,2-6,8H2,1H3,(H,17,19,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXQFMHUCGUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate |
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